molecular formula C12H13NO B3017724 2-Isoquinolin-1-ylpropan-1-ol CAS No. 1803915-94-7

2-Isoquinolin-1-ylpropan-1-ol

Cat. No.: B3017724
CAS No.: 1803915-94-7
M. Wt: 187.242
InChI Key: BRKIFASBAZQLOX-UHFFFAOYSA-N
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Description

2-Isoquinolin-1-ylpropan-1-ol is a nitrogen-containing heterocyclic compound that features an isoquinoline ring fused with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoquinolin-1-ylpropan-1-ol typically involves the cyclization of benzamide derivatives with functionalized arenes and alkynes. One common method is the [4 + 2] annulation reaction, which efficiently constructs the isoquinoline ring . Another approach involves the use of dilithiated intermediates, such as N-propenyl-ortho-toluamides, under strong alkaline conditions .

Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are employed to achieve high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Isoquinolin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-Isoquinolin-1-ylpropan-1-ol is unique due to its combination of an isoquinoline ring with a propanol group, providing distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .

Properties

IUPAC Name

2-isoquinolin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKIFASBAZQLOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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